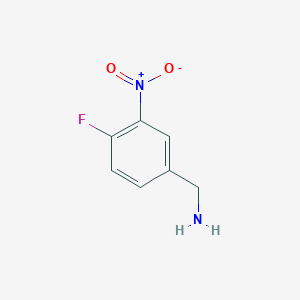

(4-Fluoro-3-nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXEVNNBBBYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594064 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-73-8 | |

| Record name | 4-Fluoro-3-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (4-Fluoro-3-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound (4-Fluoro-3-nitrophenyl)methanamine and its hydrochloride salt. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery by consolidating available data, outlining general experimental methodologies, and presenting a logical workflow for its synthesis and characterization.

Introduction

This compound, also known as 4-fluoro-3-nitrobenzylamine, is an aromatic amine containing both a fluorine atom and a nitro group on the benzene ring. These functional groups significantly influence the molecule's reactivity and physicochemical properties, making it a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. The presence of the fluoro and nitro groups enhances its utility as a building block in medicinal chemistry and materials science.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₇H₇FN₂O₂ | C₇H₈ClFN₂O₂ |

| Molecular Weight | 170.14 g/mol | 206.60 g/mol |

| CAS Number | 771581-73-8 | 1187930-69-3 |

| Appearance | Not specified (Expected to be a solid or liquid) | Yellow solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Data not available | Soluble in water and some organic solvents |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for aromatic amines can be applied.

General Synthesis of Aromatic Amines

A common method for the preparation of aromatic primary amines is the reduction of the corresponding aromatic nitro compound. This is often achieved through catalytic hydrogenation or by using a metal in an acidic medium.

Caption: General workflow for the synthesis of aromatic amines.

Determination of Melting Point

The melting point of a solid amine can be determined using a capillary melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

Determination of Boiling Point

For liquid amines, the boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded.

Determination of Density

The density of a liquid amine can be measured using a pycnometer or a density meter. For a solid, gas pycnometry or the displacement method can be utilized.

Determination of Solubility

The solubility of the amine in various solvents (e.g., water, ethanol, acetone) can be determined by adding a known amount of the amine to a specific volume of the solvent at a constant temperature until saturation is reached. The concentration of the dissolved amine is then measured. Aromatic amines are generally soluble in organic solvents.[1]

Logical Workflow for Synthesis and Characterization

The synthesis and characterization of this compound would follow a logical progression from starting materials to the final, purified, and characterized product.

Caption: Logical workflow for the synthesis and characterization.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical and chemical research. While comprehensive data on its physical properties are not yet widely published, this guide provides the currently available information and outlines the standard experimental procedures for its synthesis and characterization. Further experimental investigation is required to fully elucidate the physical properties of the free base, which will be crucial for its effective application in drug development and other scientific endeavors.

References

(4-Fluoro-3-nitrophenyl)methanamine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of (4-Fluoro-3-nitrophenyl)methanamine. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Chemical Structure and Nomenclature

This compound is an aromatic amine characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methanamine (aminomethyl) group.

-

IUPAC Name: this compound

-

Synonyms: 4-Fluoro-3-nitrobenzylamine

-

CAS Number: 771581-73-8

-

Molecular Formula: C₇H₇FN₂O₂

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound and its commonly used hydrochloride salt.

| Property | Value | Reference |

| Molecular Weight | 170.14 g/mol (free base) | [1] |

| 206.6 g/mol (HCl salt) | ||

| Appearance | Yellow solid | |

| Melting Point | Not available for the free base. The hydrochloride salt of the analogous 4-nitrobenzylamine has a melting point of approximately 265 °C (decomposes), and 3-nitrobenzylamine hydrochloride melts at 229-231 °C.[2] | |

| Solubility | The hydrochloride salt of the analogous 4-nitrobenzylamine is soluble in a 1:1 mixture of methanol and glacial acetic acid (25 mg/mL). Specific solubility data for the title compound is not readily available. | |

| Storage | Store at 0-8 °C. |

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available starting materials. A common synthetic route involves the reduction of the corresponding nitrile.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzonitrile

Reaction Scheme:

References

(4-Fluoro-3-nitrophenyl)methanamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Fluoro-3-nitrophenyl)methanamine, a key chemical intermediate in pharmaceutical research and organic synthesis. This document details the compound's physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in drug discovery, particularly as a building block for biologically active molecules. Visual diagrams are provided to illustrate the synthetic workflow.

Compound Identification and Properties

This compound, also known as 4-fluoro-3-nitrobenzylamine, is a substituted benzylamine derivative. Its structure incorporates a fluorine atom and a nitro group on the phenyl ring, functionalities that are of significant interest in medicinal chemistry for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 771581-73-8 | [1] |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | Yellow solid (for HCl salt) | [2] |

Table 2: Physicochemical Data for this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O₂·HCl | [2] |

| Molecular Weight | 206.6 g/mol | [2] |

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

The synthesis initiates with the reaction of 4-fluoro-3-nitrobenzaldehyde with ammonia to form an intermediate imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the reductive amination of substituted benzaldehydes.

Materials:

-

4-Fluoro-3-nitrobenzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in methanol.

-

Ammonia Addition: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) and continue stirring at room temperature.

-

Reaction Monitoring: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. The presence of the reactive amine handle allows for a variety of subsequent chemical transformations, such as amide bond formation, sulfonamide synthesis, and further alkylations.

The fluoro and nitro substituents are of particular importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[3] The nitro group, while often a precursor to an amino group through reduction, can also be involved in specific interactions with biological targets. Nitroaromatic compounds have been investigated for a range of biological activities.[4]

This compound is a key intermediate for the synthesis of various pharmaceuticals, with potential applications in developing treatments for neurological disorders.[2] Its structural motifs are found in molecules designed as kinase inhibitors and other targeted therapies. The 7-azaindole scaffold, for instance, which is a privileged structure in kinase inhibitor design, can be synthesized using precursors with similar functionalities.[5]

Conclusion

This compound is a chemical intermediate with significant potential for researchers and scientists in the field of drug development. Its synthesis, achievable through established methods like reductive amination, provides access to a versatile scaffold for the creation of novel, biologically active compounds. The strategic incorporation of fluorine and a nitro group offers opportunities to fine-tune the properties of lead compounds in the pursuit of more effective and safer therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Analysis of (4-Fluoro-3-nitrophenyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield experimental spectral data (NMR, IR, MS) for (4-Fluoro-3-nitrophenyl)methanamine. The following guide provides predicted spectral characteristics based on the known effects of its functional groups and data from structurally similar compounds. General experimental protocols for the acquisition of such data are also provided.

Predicted Spectral Data

The structure of this compound is presented below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would exhibit signals corresponding to the aromatic protons and the benzylic methylene and amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 7.8 | Doublet of doublets | 1H | Aromatic H ortho to NO₂ and meta to F |

| ~ 7.5 - 7.2 | Multiplet | 2H | Remaining Aromatic Protons |

| ~ 3.9 | Singlet | 2H | -CH₂- (Benzylic) |

| ~ 1.5 - 2.5 (variable) | Broad Singlet | 2H | -NH₂ (Amine) |

Note: Chemical shifts are predicted relative to a standard solvent like CDCl₃. The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 140 | C-NO₂ |

| ~ 138 | C-CH₂ |

| ~ 130 | Aromatic CH |

| ~ 125 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~ 118 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~ 45 | -CH₂- (Benzylic) |

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine, nitro, and fluoroaromatic groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |

| 1620 - 1580 | Medium | N-H bending (amine) |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |

| 1360 - 1320 | Strong | Symmetric NO₂ stretching |

| 1280 - 1200 | Strong | C-F stretching |

| 850 - 750 | Strong | C-N stretching (nitro group) |

Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 170.05 | Molecular Ion (M⁺) |

| 153 | [M-NH₃]⁺ |

| 124 | [M-NO₂]⁺ |

| 109 | [M-CH₂NH₂-F]⁺ |

Note: The exact fragmentation will depend on the ionization method used.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is crucial to avoid interfering signals.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is generated by a superconducting magnet.[1]

-

Data Acquisition: The sample is irradiated with a range of radio frequencies.[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent like methylene chloride or acetone.[2]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[2] An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.

-

Spectrum Generation: The instrument records the interferogram, and a Fourier transform is applied to obtain the final IR spectrum of transmittance or absorbance versus wavenumber.[3]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[4] For solid samples, techniques like direct insertion probe or dissolution followed by electrospray ionization (ESI) can be used.

-

Ionization: The sample molecules are converted into ions.[4] Common methods include Electron Impact (EI), which can cause significant fragmentation, and softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI).[4][5]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[4][6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility of (4-Fluoro-3-nitrophenyl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Fluoro-3-nitrophenyl)methanamine. Due to the limited availability of specific quantitative data for this compound in published literature, this guide focuses on its expected solubility based on the well-established principles of organic chemistry and data from structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to generate precise quantitative data.

Introduction to the Solubility of Aromatic Amines

The solubility of an organic compound is a critical physicochemical property, profoundly influencing its behavior in various chemical and biological systems. For professionals in drug development and chemical synthesis, a thorough understanding of a compound's solubility is essential for process development, formulation, and ensuring bioavailability.

This compound is a substituted aromatic amine. Its solubility is primarily governed by the interplay of its functional groups: the aromatic phenyl ring, the primary amine (-CH₂NH₂), the electron-withdrawing nitro group (-NO₂), and the electronegative fluorine atom (-F).

Generally, small aliphatic amines exhibit some solubility in water due to their ability to form hydrogen bonds. However, aromatic amines, like aniline and its derivatives, have significantly lower water solubility because the bulky, nonpolar benzene ring diminishes the effect of hydrogen bonding.[1][2] The presence of a larger hydrophobic surface area leads to a decrease in solubility in aqueous media.[3] Conversely, aromatic amines are often readily soluble in a range of organic solvents.[1][4]

The electronic effects of substituents on the aromatic ring also play a crucial role. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the benzene ring and the basicity of the amine.[5][6] This can affect the compound's ability to form salts with acids, a common strategy to enhance aqueous solubility.

Expected Solubility Profile of this compound

Based on its molecular structure and the principles outlined above, the following qualitative solubility profile for this compound can be anticipated.

| Solvent Type | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The primary amine group can participate in hydrogen bonding, but the large, hydrophobic substituted phenyl ring will limit solubility. A related compound, 4-fluoro-3-nitroaniline, has low water solubility.[7] Recrystallization of a derivative from methanol suggests moderate solubility in this solvent.[8] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and are generally good solvents for polar organic molecules. Aromatic amines typically show good solubility in such solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the molecule has polar functional groups, the aromatic ring provides nonpolar character, which may allow for some solubility in these solvents. |

| Aqueous Acidic | Dilute Hydrochloric Acid (HCl) | High | The primary amine group is basic and will be protonated by a strong acid to form a water-soluble ammonium salt. This is a common characteristic of amines. For instance, 4-fluoro-3-nitroaniline is significantly more soluble in dilute HCl than in water.[7] |

| Aqueous Basic | Dilute Sodium Hydroxide (NaOH) | Low | The compound lacks a sufficiently acidic proton to be deprotonated by a common base like NaOH, so its solubility is not expected to increase. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is necessary. The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.[9][10][11][12][13][14][15]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[10]

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the solution through a syringe filter (also at the experimental temperature, if possible) into a pre-weighed, clean, and dry evaporation dish.

-

Gravimetric Analysis: Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used.

-

Final Weighing: Continue drying until a constant weight is achieved.[14] Cool the dish in a desiccator to room temperature and weigh it accurately.

-

Calculation: The solubility can be calculated using the following formulas:

-

Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric method.

Caption: Isothermal saturation and gravimetric analysis workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. Amines [arcomedeng.com]

- 4. 4-Fluoro-3-nitroaniline CAS:364-76-1 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 8. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. pharmajournal.net [pharmajournal.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. pharmacyjournal.info [pharmacyjournal.info]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Fluoro-3-nitrophenyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the synthesis and characterization of (4-Fluoro-3-nitrophenyl)methanamine, a potentially valuable building block in medicinal chemistry. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic and analytical workflows.

Introduction: The Significance of Fluorinated Nitroaromatic Compounds in Drug Discovery

The incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy in modern medicinal chemistry to modulate the pharmacological properties of drug candidates. The fluorine atom, owing to its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5][6] Judicious placement of fluorine can block sites of metabolism, alter the acidity or basicity of nearby functional groups, and lead to more favorable pharmacokinetic profiles.[3][6][7]

Similarly, the nitro group, a strong electron-withdrawing moiety, plays a crucial role in the biological activity of numerous therapeutic agents.[8][9][10][11][12] Nitroaromatic compounds are found in a variety of drugs, including antibacterial and antiprotozoal agents, where the nitro group is often essential for the mechanism of action, frequently involving bioreduction in target organisms.[8][10][11][12]

This compound combines these key pharmacophores: a fluorinated aromatic ring, a nitro group, and a reactive primary amine. This trifecta of functionalities makes it an attractive starting material for the synthesis of a diverse range of more complex molecules with potential therapeutic applications, including novel enzyme inhibitors, receptor modulators, and other biologically active agents. This guide provides a detailed methodology for the synthesis and characterization of this valuable chemical entity.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available 4-fluorobenzonitrile. The first step involves the nitration of the aromatic ring to introduce the nitro group ortho to the fluorine atom, yielding 4-fluoro-3-nitrobenzonitrile. The second step is a selective reduction of the nitrile functionality to a primary amine, without affecting the nitro group.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile

This procedure is adapted from established methods for the nitration of activated aromatic rings.

Materials:

-

4-Fluorobenzonitrile

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, slowly add a slurry of silica gel in concentrated sulfuric acid.

-

To this stirred mixture, add 4-fluorobenzonitrile (1.0 eq).

-

Portion-wise, add potassium nitrate (1.0 eq) while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to yield 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

Step 2: Synthesis of this compound

The selective reduction of the nitrile in the presence of a nitro group can be challenging. A borane-based reducing agent is often effective for this transformation.[13][14][15]

Materials:

-

4-Fluoro-3-nitrobenzonitrile

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (approx. 1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 2M HCl.

-

Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate.

-

Make the aqueous solution basic (pH > 10) by the addition of 2M NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or crystallization.

Physicochemical and Characterization Data

The following tables summarize the key physicochemical properties and predicted spectral data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Predicted to be a yellow to brown solid or oil |

| CAS Number | 771581-73-8 |

Predicted Spectroscopic Data

Table 4.2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | H-2 (aromatic) |

| ~ 7.5 - 7.7 | dd | 1H | H-6 (aromatic) |

| ~ 7.2 - 7.4 | t | 1H | H-5 (aromatic) |

| ~ 3.9 - 4.1 | s | 2H | -CH₂-NH₂ |

| ~ 1.6 - 1.8 | br s | 2H | -CH₂-NH₂ |

Table 4.2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 158 (d) | C-4 (C-F) |

| ~ 140 - 143 | C-3 (C-NO₂) |

| ~ 135 - 138 | C-1 (aromatic) |

| ~ 130 - 133 (d) | C-2 (aromatic) |

| ~ 125 - 128 (d) | C-6 (aromatic) |

| ~ 118 - 121 (d) | C-5 (aromatic) |

| ~ 45 - 48 | -CH₂-NH₂ |

Table 4.2.3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Characteristic Peaks/Values |

| IR (cm⁻¹) | 3400-3300 (N-H stretch), 1580-1560 & 1360-1340 (NO₂ stretch), 1250-1200 (C-F stretch) |

| MS (ESI+) | m/z 171.06 [M+H]⁺ |

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a series of analytical techniques to confirm its identity and purity.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for this compound from readily available starting materials. The provided experimental protocols, along with the predicted characterization data, offer a solid foundation for researchers to produce and verify this compound. Given the significant roles of fluorine and nitro functionalities in medicinal chemistry, this compound represents a valuable and versatile building block for the development of novel therapeutic agents and other advanced materials. The methodologies and data presented herein are intended to facilitate further research and application of this promising chemical intermediate in the field of drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. svedbergopen.com [svedbergopen.com]

- 9. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 14. researchgate.net [researchgate.net]

- 15. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Fluoro-3-nitrophenyl)methanamine safety data sheet and handling precautions

Disclaimer: No specific Safety Data Sheet (SDS) for (4-Fluoro-3-nitrophenyl)methanamine (CAS No. 771581-73-8) is publicly available. The following information is compiled from data on structurally similar compounds, including 4-fluoro-3-nitroaniline, 4-fluoro-3-nitrophenol, and other aromatic nitro compounds. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide provides an in-depth overview of the potential hazards, handling precautions, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be related to toxicity if ingested, inhaled, or in contact with skin, as well as potential for skin and eye irritation. Aromatic nitro compounds can also pose a risk of methemoglobinemia upon absorption.

Globally Harmonized System (GHS) Classification (Predicted)

The following table summarizes the likely GHS hazard classifications based on structurally similar chemicals.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin.[2][3] |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |

Signal Word: Danger or Warning[1][3]

Hazard Pictograms:

Physical and Chemical Properties

| Property | Value (for 4-fluoro-3-nitroaniline) |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| Appearance | Yellow or gold powder |

| Melting Point | 94-96 °C |

| Flash Point | 91 °C (closed cup) |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Light and Air Sensitivity: Protect from light and air. Some aromatic amines and nitro compounds can be sensitive to light and air.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, contain the spill and collect the material for disposal.

Experimental Protocols and Workflows

As no specific experimental protocols for this compound are available, the following diagrams illustrate general workflows for handling hazardous chemicals.

Caption: General workflow for hazard assessment, handling, and emergency response for a hazardous chemical.

Caption: Workflow for the selection of appropriate Personal Protective Equipment (PPE).

Toxicological Information (Predicted)

Detailed toxicological studies on this compound are not available in the public domain. Based on analogous compounds, the substance is likely to be toxic by ingestion, inhalation, and skin contact. Aromatic nitro compounds are known to cause methemoglobinemia, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis, headache, dizziness, and in severe cases, death.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the chemical itself. Do not allow the material to enter drains or waterways.

This technical guide is intended to provide a starting point for the safe handling of this compound. It is imperative that all users consult with their institution's environmental health and safety department and conduct a thorough risk assessment before commencing any work with this compound.

References

- 1. 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 402-67-5|1-Fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

The Discovery and Enduring Legacy of Fluorinated Nitrophenyl Compounds: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of fluorinated nitrophenyl compounds. From the seminal work of Frederick Sanger in protein chemistry to their contemporary use in agrochemicals and drug discovery, these molecules have played a pivotal role in advancing scientific understanding and technological innovation. This document details key synthetic methodologies, presents quantitative data on their properties and biological activities, and elucidates their mechanisms of action through detailed pathway diagrams. It is intended to be a valuable resource for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction: The Dawn of a New Era in Biochemistry

The story of fluorinated nitrophenyl compounds is inextricably linked with a landmark achievement in molecular biology: the sequencing of a protein. In the mid-20th century, the precise arrangement of amino acids in a protein was a formidable puzzle. The breakthrough came in the 1940s when British biochemist Frederick Sanger developed a method to identify the N-terminal amino acid of a polypeptide chain.[1][2] His reagent of choice, 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent, ushered in a new era of protein chemistry.[1][3]

The introduction of a fluorine atom onto an aromatic ring, particularly when activated by electron-withdrawing nitro groups, imparts unique reactivity. This property, central to Sanger's work, allows for facile nucleophilic aromatic substitution, a reaction that has since been exploited in numerous other applications.[3] Beyond the realm of protein sequencing, fluorinated nitrophenyl compounds have found critical roles as herbicides, fungicides, and scaffolds for the development of novel therapeutics.[4] The strategic incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability, making these compounds a continued focus of intensive research.[5][6]

This guide will delve into the historical context of their discovery, provide detailed experimental protocols for their synthesis, summarize key quantitative data, and visualize their complex mechanisms of action.

The Seminal Discovery: Sanger's Reagent and Protein Sequencing

Frederick Sanger's pioneering work to elucidate the amino acid sequence of insulin was a monumental undertaking that earned him his first Nobel Prize in Chemistry in 1958.[1] At the heart of his methodology was the use of 1-fluoro-2,4-dinitrobenzene (FDNB).

The Sanger Method: A Step-by-Step Workflow

The Sanger method revolves around the chemical labeling of the free α-amino group at the N-terminus of a polypeptide.[2] The highly reactive fluorine atom in FDNB, positioned ortho and para to two electron-withdrawing nitro groups, readily undergoes nucleophilic aromatic substitution with the N-terminal amino group under mild alkaline conditions.[1][3] This reaction forms a stable, yellow-colored dinitrophenyl (DNP) derivative of the peptide.[1]

Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the individual amino acids. The crucial feature of this method is that the bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[7] The yellow DNP-amino acid can then be isolated and identified by chromatography, revealing the identity of the first amino acid in the protein chain.[1][7] By systematically breaking down the protein into smaller fragments and applying this method to each, Sanger was able to piece together the entire primary structure of insulin.[1]

Experimental Workflow: N-Terminal Amino Acid Identification using Sanger's Reagent

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. graphviz.org [graphviz.org]

- 7. Sanger sequencing - Wikipedia [en.wikipedia.org]

A Theoretical Investigation into the Electronic Properties of (4-Fluoro-3-nitrophenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for investigating the electronic properties of (4-Fluoro-3-nitrophenyl)methanamine. While direct experimental and theoretical studies on this specific molecule are not extensively available in the public domain, this document synthesizes established computational methodologies applied to structurally analogous compounds. By leveraging Density Functional Theory (DFT) and other computational tools, we can predict and analyze the electronic characteristics that are crucial for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science.

The presence of a fluorine atom and a nitro group on the phenyl ring, along with a methanamine substituent, suggests a molecule with a unique electronic profile. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of fluorine, is expected to significantly influence the electron density distribution of the aromatic system.[1][2][3] This guide details the proposed computational protocols to quantify these effects.

Computational Methodology: A Proposed Protocol

To elucidate the electronic properties of this compound, a systematic computational study is proposed. The following protocol, based on widely accepted quantum chemical methods, will be employed.[4][5]

1.1. Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as the geometric parameters directly influence the calculated electronic properties.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for such systems due to its balance of accuracy and computational cost.[6][7][8]

-

Basis Set: 6-311++G(d,p) or a similar extended basis set is recommended to accurately describe the electronic structure, especially for molecules containing electronegative atoms like fluorine and oxygen.[5][8]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with water or another relevant solvent.[5][6]

1.2. Calculation of Electronic Properties: Once the geometry is optimized, a range of electronic properties will be calculated using the same DFT functional and basis set.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[9][10]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[7][9]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

-

Dipole Moment: The total dipole moment will be calculated to understand the molecule's overall polarity.

Predicted Electronic Properties and Data Presentation

Based on studies of similar fluorinated and nitrated aromatic compounds, we can anticipate certain electronic characteristics for this compound. The following tables summarize the expected quantitative data from the proposed computational study.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.0 to -8.5 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -4.0 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 | Relates to chemical reactivity and stability |

| Electronegativity | χ | 4.75 to 6.25 | Measure of electron-attracting power |

| Chemical Hardness | η | 1.5 to 2.5 | Resistance to change in electron distribution |

| Global Softness | S | 0.4 to 0.67 | Reciprocal of hardness, indicates reactivity |

Table 2: Predicted Molecular Properties

| Property | Predicted Value | Unit |

| Total Dipole Moment | 4.0 - 6.0 | Debye |

| Polarizability | 120 - 150 | a.u. |

Visualization of Computational Workflow and Electronic Effects

3.1. Computational Workflow

The logical flow of the proposed theoretical study can be visualized as follows:

3.2. Influence of Substituents on the Aromatic Ring

The electronic properties of the benzene ring are significantly modulated by the attached functional groups. The interplay of inductive and resonance effects of the nitro, fluoro, and methanamine groups determines the overall reactivity and charge distribution.

Conclusion

This technical guide presents a robust theoretical framework for the in-depth study of the electronic properties of this compound. By employing Density Functional Theory, key parameters such as HOMO-LUMO energies, molecular electrostatic potential, and global reactivity descriptors can be calculated. The insights gained from such a computational investigation are invaluable for predicting the molecule's behavior in various chemical and biological contexts, thereby guiding future experimental work in drug design and materials science. The proposed workflows and anticipated data provide a clear roadmap for researchers to undertake a comprehensive theoretical characterization of this and similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. tandfonline.com [tandfonline.com]

Potential reactivity of the amine and nitro groups in (4-Fluoro-3-nitrophenyl)methanamine

An In-depth Technical Guide to the Reactivity of (4-Fluoro-3-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile trifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic benzylic amine, an electrophilic aromatic ring activated by a nitro group, and a displaceable fluorine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the potential reactivity of the amine and nitro functional groups, as well as the fluorine substituent. We explore key transformations including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and reactions of the benzylic amine. Detailed experimental protocols, quantitative data from analogous systems, and diagrams illustrating reaction mechanisms and synthetic workflows are provided to empower researchers in leveraging this valuable building block for novel molecular design.

Reactivity of the Fluoro Group via Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring in this compound is electron-deficient due to the powerful -I and -M effects of the nitro group. This electronic feature makes the ring susceptible to nucleophilic attack. The fluorine atom, being ortho to the nitro group, is highly activated for displacement via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The reaction proceeds through a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility and is greatly enhanced by the ortho-nitro group, which delocalizes the negative charge. In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial rate-determining nucleophilic attack.[1][2]

Potential side reactions could involve the benzylic amine acting as a nucleophile, either intramolecularly or intermolecularly, leading to oligomerization. These are generally disfavored but should be considered when using strong bases or high temperatures.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative SNAr Reactions & Conditions

The fluorine atom can be displaced by a wide variety of nucleophiles. The following table summarizes typical reactions based on data from analogous fluoronitrobenzene systems.[3][4][5]

| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Pyrrolidine | K₂CO₃ | DMF | 80 | 4 | >95 |

| Morpholine | Et₃N | Acetonitrile | Reflux | 6 | >90 |

| Sodium Methoxide | NaOMe | Methanol | Reflux | 2 | >98 |

| Thiophenol | K₂CO₃ | DMF | 25 | 3 | >95 |

| Diethylamine | Excess Amine | Ethanol | Reflux | 12 | ~85 |

Experimental Protocol: Synthesis of N-((4-fluoro-3-nitrophenyl)methyl)pyrrolidine

This protocol is a representative procedure for an SNAr reaction with an amine nucleophile.

-

Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, 20 mL/g of substrate).

-

Nucleophile Addition: Add pyrrolidine (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water to yield the pure product.

Reactivity of the Nitro Group

The aromatic nitro group is a versatile functional handle, primarily serving as a precursor to an amino group through reduction. This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[6] The primary challenge in the reduction of this compound is chemoselectivity, specifically avoiding the hydrogenolysis of the C-F bond.

A variety of reducing agents can be employed, with milder metal-based systems often preferred to preserve the halogen substituent.[7][8][9]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Synthesis of Novel Heterocycles Using (4-Fluoro-3-nitrophenyl)methanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinazoline and benzodiazepine derivatives utilizing (4-Fluoro-3-nitrophenyl)methanamine as a key starting material. The methodologies outlined are based on established synthetic strategies for these heterocyclic systems and have been adapted for this specific precursor.

Introduction

This compound is a versatile building block for the synthesis of various nitrogen-containing heterocycles. The presence of a primary amine, a nitro group ortho to the aminomethyl substituent, and a fluorine atom on the benzene ring offers multiple reaction sites for cyclization and functionalization. This allows for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. Quinolines and benzodiazepines, in particular, are prominent heterocyclic cores found in numerous pharmacologically active compounds.

Synthesis of Novel Quinolines

The synthesis of quinoline derivatives from this compound can be achieved through a reductive cyclization strategy. This involves the in-situ reduction of the nitro group to an amine, followed by condensation with a suitable carbonyl compound and subsequent cyclization.

General Reaction Scheme:

A plausible synthetic route involves the reaction of this compound with a 1,3-dicarbonyl compound. The nitro group is first reduced to an amine, which then participates in a condensation reaction with one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.

Application Notes: (4-Fluoro-3-nitrophenyl)methanamine as a Versatile Building Block in Medicinal Chemistry

(4-Fluoro-3-nitrophenyl)methanamine is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups and advantageous structural features. Its utility lies in the strategic placement of a fluorine atom and a nitro group on the phenyl ring, attached to a reactive methanamine moiety. This arrangement provides a powerful scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the development of targeted therapies.

The presence of the fluorine atom can significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[1] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to target proteins.[1] The nitro group, a strong electron-withdrawing group, can participate in key interactions with biological targets and serves as a versatile synthetic handle for further chemical modifications, such as reduction to an amine, which opens up a vast array of subsequent chemical transformations.[2] The primary amine of the methanamine group provides a readily available nucleophile for the construction of various pharmacophores.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways and a key target in cancer therapy.

Key Applications in Medicinal Chemistry

-

Anticancer Drug Discovery: The this compound scaffold is particularly well-suited for the design of PARP inhibitors. The core structure can be elaborated to mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP activity.[3][4]

-

Antibacterial Agent Development: The nitroaromatic scaffold is a known pharmacophore in various antibacterial agents.[2] The unique substitution pattern of this building block can be exploited to generate novel antibacterial candidates.[5][6]

-

Antiviral Research: Nitro-containing compounds have also shown promise as antiviral agents.[7][8] this compound can serve as a starting point for the synthesis of novel compounds with potential activity against various viruses.

Application Example: Synthesis of PARP-1 Inhibitors

This section details the use of this compound in the synthesis of a series of potent PARP-1 inhibitors. The general synthetic strategy involves the acylation of the primary amine followed by further modifications, including the reduction of the nitro group and subsequent cyclization to form a key lactam pharmacophore present in many PARP inhibitors.

General Synthetic Workflow for PARP-1 Inhibitors

Caption: General synthetic workflow for the synthesis of PARP-1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-((4-Fluoro-3-nitrophenyl)methyl)acetamide (Intermediate 1)

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-((4-fluoro-3-nitrophenyl)methyl)acetamide.

Protocol 2: Reduction of the Nitro Group to Synthesize N-((3-Amino-4-fluorophenyl)methyl)acetamide (Intermediate 2)

-

Suspend N-((4-Fluoro-3-nitrophenyl)methyl)acetamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and add water dropwise until the reaction is initiated (as observed by a color change and gas evolution).

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-((3-amino-4-fluorophenyl)methyl)acetamide, which can often be used in the next step without further purification.

Protocol 3: Synthesis of the Final PARP-1 Inhibitor via Cyclization

The specific conditions for this step will vary depending on the desired final heterocyclic core of the PARP inhibitor. A representative example for the formation of a phthalazinone core, common in many PARP inhibitors, is provided.

-

Dissolve N-((3-Amino-4-fluorophenyl)methyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid.

-

Add a dicarbonyl compound (e.g., a phthalic anhydride derivative) (1.1 eq).

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize or purify by flash column chromatography to obtain the final PARP-1 inhibitor.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of hypothetical PARP-1 inhibitors synthesized using the above protocols.

| Compound ID | R Group (on acyl chloride) | PARP-1 IC50 (nM) |

| PARPi-01 | Methyl | 150 |

| PARPi-02 | Phenyl | 75 |

| PARPi-03 | 4-Fluorophenyl | 50 |

| PARPi-04 | 4-Chlorophenyl | 65 |

| Olaparib | (Reference) | 5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual inhibitory activities will vary depending on the specific structures of the synthesized compounds.

Signaling Pathway

The synthesized PARP-1 inhibitors function by blocking the enzymatic activity of PARP-1, a key player in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs ultimately results in synthetic lethality and cancer cell death.

Caption: Mechanism of action of PARP inhibitors in cancer cells.

References

- 1. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies in potential organo-fluorine antibacterial agents. Part 6: Synthesis and antibacterial activity of some new fluorine containing 1,3,4,5,7-pentasubstituted dipyrazolo[3,4-b,; 4,3-3]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [journals.eco-vector.com]

Application Notes and Protocols for the Reduction of (4-Fluoro-3-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of the nitro group in (4-Fluoro-3-nitrophenyl)methanamine to yield (3-Amino-4-fluorophenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below offer different methodologies, each with distinct advantages concerning selectivity, reaction conditions, and scalability.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The presence of a fluorine atom and a methanamine group on the phenyl ring of this compound requires careful selection of the reduction method to ensure high chemoselectivity and avoid undesirable side reactions, such as dehalogenation or reactions involving the benzylamine moiety. This document details three common and effective methods for this reduction:

-

Catalytic Transfer Hydrogenation: A mild and efficient method utilizing a hydrogen donor in the presence of a palladium catalyst.

-

Metal-Acid Reduction: A classic and robust method using iron in an acidic medium.

-

Stannous Chloride Reduction: A mild reduction method suitable for substrates with sensitive functional groups.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the key parameters and expected outcomes for the different reduction methods. The data is compiled from protocols for structurally similar compounds and should serve as a guideline for reaction optimization.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Room Temperature | 1-3 hours | 90-98% | Mild conditions, high yield, and good functional group tolerance.[1] |

| Metal-Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water | 70-90°C | 2-6 hours | 85-95% | Cost-effective, robust, but requires careful workup to remove iron salts.[2] |

| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol | Ethanol | Reflux | 2-4 hours | 80-90% | Mild conditions, but requires stoichiometric amounts of tin salt and careful workup.[3][4] |

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This protocol describes a mild and efficient method for the reduction of the nitro group using ammonium formate as a hydrogen donor and palladium on carbon as the catalyst.[1]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for organic synthesis

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

To this solution, add ammonium formate (5.0 eq).

-

Carefully add 10% Pd/C (0.1 eq by weight of the starting material).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 1-3 hours), filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product.

-

The crude (3-Amino-4-fluorophenyl)methanamine can be further purified by column chromatography if necessary.

Protocol 2: Metal-Acid Reduction with Iron

This protocol details the reduction of the nitro group using iron powder in the presence of acetic acid.[2]

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Glacial Acetic Acid

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for organic synthesis

-

Rotary evaporator

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 eq).

-

With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.

-

Heat the reaction mixture to 70-90°C and maintain for 2-6 hours.

-

Monitor the reaction progress by TLC.

-